3-(2-Hydroxyethoxy)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(2-hydroxyethoxy)benzamide |
InChI |
InChI=1S/C9H11NO3/c10-9(12)7-2-1-3-8(6-7)13-5-4-11/h1-3,6,11H,4-5H2,(H2,10,12) |
InChI Key |
YVBBNYBJCVYAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(=O)N |
Origin of Product |
United States |
Context Within Benzamide Class Chemistry and Research Significance
The benzamide (B126) moiety, consisting of a benzene (B151609) ring attached to an amide group (-CONH2), is a cornerstone in organic and medicinal chemistry. ontosight.aiwalshmedicalmedia.com Benzamides are recognized for their chemical stability and their capacity to act as both hydrogen bond donors and acceptors, which facilitates interactions with biological targets like enzymes and receptors. researchgate.net This versatile class of compounds has been extensively explored, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
3-(2-Hydroxyethoxy)benzamide distinguishes itself within this class through the presence of a 2-hydroxyethoxy group (-OCH2CH2OH) at the meta-position of the benzamide core. This substituent significantly influences the molecule's physicochemical properties. The ether linkage and the terminal hydroxyl group increase the compound's polarity and potential for hydrogen bonding, which can enhance its solubility in aqueous environments and modulate its binding to biological targets. ontosight.ai The strategic placement of this group at the 3-position provides a specific vector for molecular growth and modification, allowing chemists to design and synthesize more complex derivatives with tailored biological functions.
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical modification of 3-(2-Hydroxyethoxy)benzamide are pivotal for exploring its chemical properties and potential applications. Researchers have developed a variety of synthetic strategies to construct the core benzamide (B126) structure and to derivatize its functional groups.
Contemporary Relevance As a Chemical Scaffold in Academic Medicinal Chemistry
In modern medicinal chemistry, 3-(2-Hydroxyethoxy)benzamide serves as a valuable chemical scaffold—a core molecular framework upon which more complex and biologically active compounds are built. Its inherent structural features are exploited by researchers to design novel molecules for a variety of therapeutic targets.
One prominent area of application is in the development of enzyme inhibitors. For instance, derivatives of this compound have been synthesized and investigated as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme implicated in metabolic diseases. nih.gov In one study, the compound 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide was identified as a highly potent and orally bioavailable SCD-1 inhibitor. nih.gov
The scaffold has also been utilized in the design of kinase inhibitors, which are crucial in cancer therapy. A notable example is its incorporation into N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a selective RAF inhibitor targeting RAS mutant cancers. acs.org The 2-hydroxyethoxy group in these molecules is often designed to form specific hydrogen bond interactions within the target protein's binding site, thereby enhancing potency and selectivity. acs.org
Furthermore, research into diphenylamine (B1679370) and diphenylether derivatives has shown that incorporating a 3-benzamide moiety with substituents like a 2-hydroxyethoxy group can lead to compounds with osteoblastogenic effects, potentially via the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpjst.go.jp This highlights the versatility of the this compound scaffold in addressing a diverse range of diseases.
The continued appearance of this scaffold in high-impact medicinal chemistry literature underscores its contemporary relevance. It provides a reliable and tunable platform for developing next-generation therapeutics, allowing for the systematic exploration of structure-activity relationships and the optimization of drug-like properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|
Table 2: Examples of Research Utilizing the this compound Scaffold
| Derivative Name | Therapeutic Target/Application | Key Finding | Source |
|---|---|---|---|
| 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Stearoyl-CoA desaturase-1 (SCD-1) Inhibitor | Highly potent and orally bioavailable inhibitor. | nih.gov |
| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | RAF Kinase Inhibitor | Selective inhibitor for RAS mutant cancers. | acs.org |
Structure Activity Relationship Sar Studies of 3 2 Hydroxyethoxy Benzamide Derivatives
Elucidation of the Critical Role of the 2-Hydroxyethoxy Moiety in Biological Interactions
The 2-hydroxyethoxy group at the 3-position of the benzamide (B126) ring is a distinguishing feature of the parent compound and is believed to play a multifaceted role in its biological activity. While direct SAR studies on this specific moiety are not extensively documented in the public domain, its contribution can be inferred from broader studies on related benzamide derivatives, particularly those targeting PARP.
The primary role of the 2-hydroxyethoxy moiety is likely to enhance the solubility and pharmacokinetic profile of the molecule. The terminal hydroxyl group can participate in hydrogen bonding, both intramolecularly and with solvent molecules, which can improve aqueous solubility. This is a critical factor for drug-likeness, as adequate solubility is necessary for absorption and distribution in the body.
Systematic Investigation of Substituent Effects on the Benzamide Ring
The benzamide ring is a crucial pharmacophore for many biologically active compounds, including PARP inhibitors, where it mimics the nicotinamide (B372718) portion of the NAD+ substrate. researchgate.net Systematic modifications of this ring have provided deep insights into the structural requirements for potent biological activity.
The electronic nature of substituents on the benzamide ring significantly influences the binding affinity of the derivatives. The core benzamide moiety is essential for forming key hydrogen bonds with the active site of PARP. researchgate.net The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic ring and the amide group, thereby affecting the strength of these crucial interactions.
For instance, studies on various benzamide derivatives have shown that the presence of electron-rich aromatic systems can be beneficial for potent PARP inhibition. researchgate.net Conversely, the strategic placement of electron-withdrawing groups can also enhance activity, suggesting a complex interplay of electronic effects. The precise impact depends on the specific biological target and the nature of the binding pocket. In the case of dopamine (B1211576) receptor ligands, polar hydrogen-bond accepting substituents at the meta (5-) position of the benzamide ring have been shown to play a critical role in binding affinity. nih.gov
Table 1: Impact of Electronic Substituents on Benzamide Derivatives' Activity
| Substituent at meta-position | Electronic Property | Relative Binding Affinity |
| -H | Neutral | Baseline |
| -OCH3 | Electron-donating | Moderate Increase |
| -Cl | Electron-withdrawing | Significant Increase |
| -NO2 | Strongly Electron-withdrawing | Variable/Context-Dependent |
Note: This table is a generalized representation based on SAR principles of benzamide derivatives and may not directly reflect the activity of 3-(2-Hydroxyethoxy)benzamide derivatives.
Steric hindrance is a critical determinant of how a ligand fits into the binding site of a receptor or enzyme. The size and shape of substituents on the benzamide ring can either promote or hinder the optimal orientation required for biological activity. Bulky substituents can cause steric clashes with the amino acid residues of the binding pocket, leading to a decrease in affinity.
Table 2: Influence of Steric Factors on Benzamide Derivatives' Activity
| Substituent at ortho-position | Steric Bulk | Ligand-Receptor Fit |
| -H | Minimal | Optimal |
| -CH3 | Small | Generally Tolerated |
| -C(CH3)3 | Bulky | Potential for Steric Hindrance |
| -Phenyl | Very Bulky | Likely Detrimental |
Note: This table provides a conceptual overview of steric effects. The actual impact is highly dependent on the specific topology of the target's binding site.
Modulation of Terminal Amide Substituents for Biological Activity Optimization
The terminal amide group of the benzamide core is a critical anchor, forming key hydrogen bonds with the protein backbone of the target enzyme. researchgate.net Modifications to this group are generally approached with caution, as even minor changes can disrupt these essential interactions and lead to a significant loss of activity.
However, in some cases, substitution on the amide nitrogen can be tolerated and even beneficial. For instance, replacing one of the amide protons with a small alkyl group might improve cell permeability and metabolic stability. More extensive modifications often involve incorporating the amide into a larger heterocyclic system that can still present the necessary hydrogen bond donors and acceptors in the correct spatial arrangement. The goal of such modifications is often to explore additional binding pockets or to fine-tune the physicochemical properties of the compound.
Rational Design Principles Derived from Comprehensive SAR Data
The culmination of extensive SAR studies on this compound and related derivatives has led to the formulation of several rational design principles for developing potent and selective inhibitors.
A foundational principle is the indispensability of the benzamide pharmacophore, which serves as the primary recognition element for the biological target, mimicking the nicotinamide of NAD+. researchgate.net The orientation of the carboxamide group is critical for establishing hydrogen bonds with key residues in the binding site. researchgate.net
The 3-(2-hydroxyethoxy) group is a valuable moiety for enhancing drug-like properties. Its ability to improve solubility and potentially form additional hydrogen bonds makes it a favorable substituent. Future design strategies could explore variations in the length of the alkoxy chain or the introduction of additional functional groups to optimize these interactions.
The benzamide ring offers a versatile scaffold for introducing substituents to fine-tune activity and selectivity. SAR data suggests that a careful balance of electronic and steric properties is required. Small to medium-sized electron-withdrawing groups at specific positions can enhance potency. The exploration of different substitution patterns is a key strategy for optimizing ligand-receptor interactions.
Finally, while the terminal amide is generally considered inviolable, strategic modifications can be explored to improve pharmacokinetic properties. This might involve the use of bioisosteric replacements or the incorporation of the amide into a constrained ring system. These rationally designed modifications, guided by a thorough understanding of the SAR, are crucial for the development of novel and effective therapeutic agents based on the this compound scaffold.
Mechanistic Investigations of Biological Activity in Preclinical Models
Enzyme Inhibition Studies and Molecular Mechanisms
The inhibitory effects of 3-(2-Hydroxyethoxy)benzamide derivatives have been evaluated against several key enzymes implicated in various disease pathways.
Derivatives of this compound have been identified as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism. Structure-activity relationship (SAR) studies have led to the discovery of highly potent and orally bioavailable SCD-1 inhibitors. nih.govnih.gov
One notable derivative, 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide , emerged from the optimization of a library hit. nih.gov Further structural enhancements resulted in the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide , which demonstrated sub-nanomolar IC50 values in both mouse and human SCD-1 inhibitory assays. nih.gov
Below is a table summarizing the in vitro inhibitory potencies of these key derivatives against SCD-1.
| Compound Name | Target Species | IC50 (nM) |
| 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Mouse | <10 |
| 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Human | <10 |
| 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Mouse | <0.5 |
| 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Human | <0.5 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov
Currently, there are no publicly available scientific studies that specifically investigate the inhibitory mechanisms of this compound or its direct derivatives on Histone Deacetylases (HDACs).
There is no specific research available on the inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH) by analogues of this compound.
Specific studies on the inhibition of kinases such as MEK1 and RAF by derivatives of this compound have not been reported in the available scientific literature.
Receptor Binding and Modulation Assays
The interaction of this compound derivatives with nuclear receptors has been a subject of investigation, particularly focusing on the Estrogen Receptor Alpha.
A novel class of molecules known as Estrogen Receptor coregulator binding modulators (ERXs) has been developed, and some of these compounds incorporate the this compound moiety. nih.govacs.org These tris-benzamide compounds are designed to mimic the alpha-helical LXXLL motif found in coregulator proteins that bind to Estrogen Receptor Alpha (ERα). nih.gov
The compound ERX-11 , an orally bioavailable tris-benzamide, features a 2-hydroxyethyl group on the N-terminal benzamide (B126) unit. nih.govacs.org This group is intended to mimic the side chain of a serine residue in the flanking sequence of the LXXLL motif. nih.gov Structure-activity relationship studies have highlighted the importance of the hydroxyl group for potent binding to ERα. nih.gov
Optimization of ERX-11 led to the development of compound 18h , which showed a more than 10-fold increase in binding affinity and cell growth inhibition potency compared to the parent compound. patsnap.com
The table below presents the ERα binding affinities for ERX-11 and a related peptide.
| Compound | IC50 (nM) |
| ERX-11 | 18 |
| Ac-SRC (683-701) peptide | 24 |
Data sourced from ACS Publications. acs.org
Dopamine (B1211576) Receptor (D2, D3) and Serotonin (B10506) Receptor (5-HT4) Modulation
There is no available scientific literature detailing the modulatory effects of this compound on dopamine D2 and D3 receptors, or the serotonin 5-HT4 receptor. Benzamide compounds are known to interact with these receptors, often exhibiting antagonist or agonist activity. For instance, substituted benzamides have been widely explored for their antipsychotic properties, which are often mediated through the blockade of D2 dopamine receptors. Similarly, certain benzamide derivatives act as agonists at 5-HT4 receptors, promoting gastrointestinal motility. However, specific studies to determine the binding affinity, potency, and functional activity of this compound at these receptor subtypes have not been reported.
Cellular Biological Activity in In Vitro Systems
Comprehensive searches of scientific databases indicate a lack of published research on the cellular biological activities of this compound in various in vitro systems.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
No studies have been identified that investigate the antiproliferative or cytotoxic effects of this compound in cancer cell lines. The scientific literature contains numerous examples of benzamide derivatives exhibiting anticancer properties through various mechanisms, including the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) or disruption of microtubule dynamics. However, the potential for this compound to induce cell cycle arrest, apoptosis, or other cytotoxic effects in malignant cells remains uninvestigated. Consequently, there is no data, such as IC50 values, available to quantify its potency against any cancer cell lines.
Antimicrobial Efficacy in Pathogen Models
There is no documented evidence of the antimicrobial efficacy of this compound against any pathogenic microorganisms. While some benzamide-containing compounds have been explored for their antibacterial or antifungal properties, the activity of this specific compound has not been reported. Therefore, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against various pathogen models are not available.
Investigations into Other Cellular Phenotypes (e.g., osteoblastogenic effects, neuroleptic potential in cellular assays)
Scientific inquiry into other potential cellular effects of this compound, such as its influence on osteoblast differentiation (osteoblastogenic effects) or its neuroleptic potential as assessed through cellular assays, has not been documented in the available literature. Research into the effects of other compounds on osteogenesis often involves monitoring markers of bone formation, such as alkaline phosphatase activity and mineralization in osteoblast cell cultures. Similarly, the neuroleptic potential of compounds can be initially screened in cellular models by assessing their impact on neurotransmitter pathways or second messenger systems. However, no such investigations have been published for this compound.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-(2-Hydroxyethoxy)benzamide. These methods provide a quantum mechanical description of the molecule, yielding valuable data on its stability, reactivity, and spectral characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govschrodinger.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For benzamide (B126) and its derivatives, FMO analysis helps predict how the molecule will interact with other species. The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy level indicating electrophilicity. nih.gov While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, calculations on structurally similar benzamide derivatives provide a framework for understanding its likely electronic behavior. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Significance in Reactivity Prediction |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; higher energy often correlates with greater nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; lower energy often correlates with greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity, lower kinetic stability, and greater polarizability. |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to optimize molecular geometry, calculate energies, and determine various electronic properties. nih.govresearchgate.net For benzamide derivatives, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and molecular electrostatic potential (MEP) maps. researchgate.net
The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net DFT studies on related compounds have been used to determine the most stable molecular structures and analyze reaction mechanisms. researchgate.netnih.gov Although specific DFT studies focused solely on this compound are not prominently available, the established application of DFT to similar molecules underscores its importance for characterizing this compound. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. kent.ac.uk Docking simulations for benzamide derivatives have been performed to predict their binding affinity and interaction patterns with various biological targets, such as enzymes implicated in diseases. kent.ac.ukscispace.com
The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov The simulation also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. While specific docking studies targeting this compound are not extensively documented, the general applicability of these simulations to the benzamide scaffold highlights their potential for identifying its prospective biological targets. scispace.com
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a crucial technique in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.
These models can be generated in two primary ways: ligand-based, using the structures of known active molecules, or structure-based, derived from the ligand-receptor complex. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active. For scaffolds related to benzamides, pharmacophore models have been successfully used to discover novel inhibitors for various therapeutic targets.
Prediction of Molecular Interactions and Conformational Analysis
Understanding the three-dimensional shape (conformation) of a molecule is vital, as its biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. Conformational analysis involves identifying the stable, low-energy conformations of a molecule.
For flexible molecules like this compound, which has a rotatable ethoxy side chain, computational methods can explore the potential energy surface to find the most probable conformations in different environments. This analysis reveals how intramolecular forces, such as hydrogen bonds, and interactions with a solvent might influence the molecule's shape. Studies on related benzamide-based foldamers have demonstrated how different substitutions and backbone connectivity affect the accessible conformational space, which in turn dictates their ability to mimic biological structures like α-helices.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Research Avenues and Future Directions
Development of Next-Generation 3-(2-Hydroxyethoxy)benzamide Scaffolds
The development of next-generation scaffolds based on this compound is a promising area of research. By systematically modifying its core structure, novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties can be designed. Drawing inspiration from successful benzamide-based drug discovery programs, several strategies can be envisioned.
One approach involves the exploration of bioisosteric replacements for the hydroxyethoxy side chain. This could modulate the compound's solubility, hydrogen bonding capacity, and metabolic stability. For instance, replacing the ether oxygen with a sulfur atom or an amino group could lead to derivatives with altered biological activity profiles.
Furthermore, the benzamide (B126) core itself offers numerous opportunities for modification. The introduction of various substituents on the aromatic ring can influence the molecule's electronic properties and its interaction with biological targets. Learning from the development of other benzamide-containing molecules, such as certain kinase inhibitors, strategic placement of fluorine atoms or small alkyl groups could enhance binding affinity and metabolic stability. nih.gov
A particularly fruitful avenue could be the design of scaffolds that mimic the nicotinamide (B372718) portion of NAD+, a strategy successfully employed for inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov The benzamide moiety is a well-established nicotinamide mimic, and by elaborating the this compound scaffold with additional rings or functional groups, it may be possible to create potent and selective inhibitors of PARP or other NAD+-dependent enzymes. nih.govnih.gov
The following table presents examples of benzamide derivatives that have been developed as inhibitors of various enzymes, showcasing the potential for scaffold diversification.
| Compound/Scaffold | Target | Key Structural Features | Reference |
| 2,4-bispyridyl thiophene (B33073) with 4-fluorobenzyl amide | Dyrk1A | Benzylamide extension on a bispyridyl thiophene core | nih.gov |
| Benzamide derivatives with benzamidophenyl scaffolds | PARP-1 | Phenylacetamidophenyl and benzamidophenyl scaffolds | nih.gov |
| N-(4-phenoxyphenyl)benzamide derivatives | SPAK | N-(4-phenoxyphenyl)benzamide core | x-mol.net |
| Aminophenyl-benzamide with vinyl linker | Lysine (B10760008) Deacetylases (KDACs) | Aminophenyl-benzamide headgroup with a vinyl linker | nih.gov |
Identification of Novel Biological Targets and Pathways for Therapeutic Intervention
A critical aspect of advancing the therapeutic potential of this compound analogues is the identification of novel biological targets and pathways. The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov
Kinases represent a major class of targets for benzamide derivatives. Numerous kinase inhibitors feature a benzamide core, which often forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. Systematic screening of this compound derivatives against a panel of kinases could uncover novel inhibitors of targets such as Rho-associated kinase-1 (ROCK1) or dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A). nih.govtandfonline.com
Poly(ADP-ribose) polymerases (PARPs) are another promising target class. The benzamide group is a well-known pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the NAD+ substrate. nih.gov Developing this compound analogues with features known to enhance PARP-1 affinity could lead to novel anticancer agents. nih.gov
Beyond kinases and PARPs, other enzyme families such as lysine deacetylases (KDACs), also known as histone deacetylases (HDACs), are viable targets for benzamide-containing molecules. nih.gov Furthermore, exploring the potential of these compounds to modulate protein-protein interactions or to act as antagonists for G-protein coupled receptors could open up new therapeutic avenues.
The table below summarizes the inhibitory activities of some recently developed benzamide derivatives against their respective targets, illustrating the potential for discovering potent molecules based on this scaffold.
| Compound ID | Target | IC50 Value | Cell Line (for anticancer activity) | Reference |
| 13f | PARP-1 | 0.25 nM | HCT116 (anticancer IC50 = 0.30 µM) | nih.gov |
| 31b | Dyrk1A | 14.3 nM | - | nih.gov |
| 7 | KDAC1 | - | Ovarian cancer (in vivo model) | nih.gov |
| BJ-13 | Anticancer agent | - | Gastric cancer cells | nih.gov |
Innovative Methodologies in Chemical Synthesis and Analytical Characterization
The efficient and versatile synthesis of a diverse library of this compound analogues is crucial for comprehensive structure-activity relationship (SAR) studies. Innovative synthetic methodologies can accelerate this process and provide access to novel chemical space.
One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex benzamide derivatives from simple starting materials. mdpi.com These reactions can streamline the synthesis process, reduce waste, and allow for the efficient generation of a large number of analogues for biological screening. The development of novel MCRs tailored to the this compound scaffold would be a significant advancement.
Modern catalytic methods, such as those employing palladium or other transition metals, can facilitate the formation of the amide bond and the introduction of various functional groups onto the aromatic ring with high efficiency and selectivity. mdpi.com The use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides is another innovative approach that could be explored. beilstein-journals.org
In terms of analytical characterization, advanced spectroscopic techniques are indispensable. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structures of newly synthesized compounds. nih.govmdpi.com X-ray crystallography can provide detailed insights into the three-dimensional structure of these molecules and their complexes with biological targets, guiding further structure-based drug design.
Integration of Multi-Omics Approaches in Comprehensive Mechanistic Studies
To gain a deeper understanding of the biological effects of this compound derivatives, the integration of multi-omics approaches is essential. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to a compound, helping to elucidate its mechanism of action and identify potential biomarkers of response. news-medical.netmaastrichtuniversity.nl
For instance, if a derivative of this compound shows promising anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells could reveal changes in gene expression patterns that point to the pathways being modulated by the compound. Proteomics can then be used to investigate changes in protein expression and post-translational modifications, providing further insights into the drug's mechanism. news-medical.net
Metabolomics, the study of small molecule metabolites, can reveal how a compound alters cellular metabolism, which is often dysregulated in diseases like cancer. maastrichtuniversity.nl By combining these different omics datasets, a more complete picture of the drug's effects can be constructed, facilitating the identification of its primary targets and off-target effects. youtube.com This comprehensive understanding is invaluable for lead optimization and preclinical development.
Strategies for Advanced Preclinical Evaluation and Lead Optimization
Once promising lead compounds based on the this compound scaffold have been identified, a rigorous preclinical evaluation and lead optimization process is necessary to advance them towards clinical development. This involves a multi-parameter optimization approach to improve various properties of the lead compound. rsc.orgchemrxiv.org
Key aspects of lead optimization include enhancing potency and selectivity for the desired biological target while minimizing off-target activities to reduce potential side effects. edx.org Structure-activity relationship (SAR) studies, guided by computational modeling and experimental data, are central to this process.
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), must be carefully evaluated and optimized. In silico ADMET prediction tools can provide early insights into the drug-like properties of the synthesized compounds. nih.gov In vitro assays, such as those assessing metabolic stability in liver microsomes and cell permeability, are also crucial.
The following table outlines key parameters that are typically evaluated during the lead optimization phase of drug discovery.
| Parameter Category | Specific Properties to Evaluate |
| Potency & Selectivity | In vitro and in cell-based potency against the primary target; selectivity against related targets. |
| Pharmacokinetics (ADME) | Solubility, permeability, metabolic stability, plasma protein binding, in vivo pharmacokinetics. |
| Safety & Toxicology | In vitro cytotoxicity, genotoxicity, hERG liability, in vivo tolerability. |
| Physicochemical Properties | Molecular weight, lipophilicity (logP/logD), pKa, chemical stability. |
By systematically addressing these advanced research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel and effective therapeutic agents for a range of diseases.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Hydroxyethoxy)benzamide and its derivatives?
The synthesis typically involves coupling reactions, such as amide bond formation between substituted benzoic acids and amines. For example, copper(II)-mediated C-H oxidation under basic conditions can direct functionalization of the benzamide scaffold, enabling methoxylation or chlorination at specific positions . Advanced methods include photoinduced copper-catalyzed Sonogashira-type coupling for introducing alkynyl groups (e.g., N-(tert-butyl)-2-(3-arylprop-2-yn-1-yl)benzamide derivatives), which require precise control of catalysts (e.g., CuI) and reaction temperatures .
Q. How can researchers characterize the structural purity of this compound derivatives?
Key techniques include:
- NMR spectroscopy for confirming substitution patterns (e.g., distinguishing 2-hydroxyethoxy chain positions).
- High-resolution mass spectrometry (HRMS) to verify molecular weights and isotopic patterns.
- X-ray crystallography for resolving steric effects in macrocyclic benzamide derivatives (e.g., PAM2 vs. PAM3 with varying hydroxyethoxy/amide group counts) .
- HPLC with UV detection to assess purity (>95% threshold for biological assays) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Enzyme inhibition assays : For stearoyl-CoA desaturase-1 (SCD1), use recombinant enzyme preparations with spectrophotometric detection of NADH consumption. IC50 values can be determined via dose-response curves (e.g., derivatives showing IC50 < 40 nM in SCD1 inhibition) .
- Glucokinase activation assays : Measure glucose uptake in rat hepatocytes at 10 mM glucose, comparing fold-increases against controls (e.g., EC50 values < 40 nM for lead compounds) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its mechanism of action in enzyme inhibition?
- SCD1 inhibition : The 2-hydroxyethoxy chain enhances solubility and hydrogen bonding with catalytic residues (e.g., Tyr-334 in SCD1), while trifluoromethylbenzyl groups in thiazole-containing derivatives improve hydrophobic interactions .
- Glucokinase activation : Substituents like 3-amino-phenylethynyl groups increase allosteric binding affinity, as shown in OGTT studies with AUC reductions >40% at 30 mg/kg .
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies for this compound?
- Off-target effects : Use metabolic profiling (e.g., LC-MS) to identify unintended interactions, such as benzamide derivatives interfering with glucose metabolism or DNA synthesis at high concentrations .
- Pharmacokinetic optimization : Adjust logP values via substituent engineering (e.g., introducing ethylamino groups) to improve bioavailability, as seen in SCD1 inhibitors with enhanced hepatic retention .
Q. What strategies are effective for studying divergent reaction mechanisms in copper-mediated C-H functionalization of benzamides?
- Condition-dependent pathways : Under basic conditions, organometallic C-H activation dominates (e.g., directed methoxylation of N-(8-quinolinyl)benzamide), while acidic conditions favor single-electron-transfer (SET) mechanisms, leading to nondirected chlorination. Computational DFT studies can map energy barriers for each pathway .
Q. How do steric and electronic factors in this compound derivatives affect their supramolecular assembly?
- Gelation properties : Compare derivatives with/without hydroxyethoxy chains (e.g., PAM1 vs. PAM2/3). The hydroxyethoxy groups facilitate hydrogen-bonded networks, critical for forming thermoreversible gels in organic solvents .
Methodological Considerations
Q. What controls are essential when assessing metabolic interference in cell-based assays with this compound?
- Include 3-aminobenzamide controls to account for poly(ADP-ribose) synthetase inhibition.
- Monitor ATP/NAD+ levels via luminescence assays to distinguish compound-specific effects from general metabolic disruption .
Q. How can computational tools aid in optimizing this compound derivatives for target selectivity?
- Molecular docking : Use crystal structures of targets (e.g., SCD1 PDB: 4YMK) to predict binding poses.
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC50 values to guide synthetic prioritization .
Data Interpretation and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
